1-(1,2-dihydro-5-acenaphthylenylcarbonyl)indoline
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Overview
Description
Synthesis Analysis
The synthesis of indoline derivatives, including those similar to "1-(1,2-dihydro-5-acenaphthylenylcarbonyl)indoline," often involves eco-friendly and highly efficient one-pot methods. A notable approach is the pseudo-three-component one-pot synthesis utilizing sulfamic acid as an organo-catalyst in aqueous ethanol, which is highlighted for its mild reaction conditions, excellent yields, and eco-friendliness (Brahmachari & Banerjee, 2014). Additionally, the synthesis of spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives through new four-component domino reactions in water underlines the versatility and efficiency of modern synthetic methods (Balamurugan et al., 2011).
Molecular Structure Analysis
The molecular structure of indoline derivatives is often complex and intriguing. For example, the structure of "methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate" reveals an essentially planar indoline ring system, with the indoline ring and acetate group being almost coplanar, demonstrating the typical structural features of indoline derivatives (Kannan et al., 2013).
Chemical Reactions and Properties
Indoline derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional versatility. The Pd(II)-catalyzed meta-C-H olefination, arylation, and acetoxylation of indolines using a U-shaped template exemplify the capacity for selective functionalization, which is crucial for synthesizing complex organic molecules (Yang et al., 2014).
properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21(22-13-12-14-4-1-2-7-19(14)22)18-11-10-16-9-8-15-5-3-6-17(18)20(15)16/h1-7,10-11H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUPAVDAWSBODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole, 2,3-dihydro-1-(5-acenaphthenoyl)- |
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